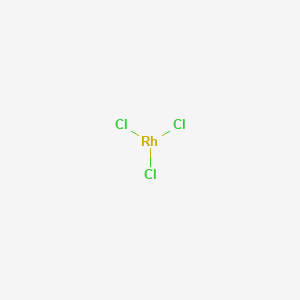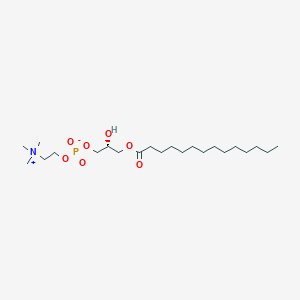
Rhodium trichloride
概要
説明
Rhodium trichloride, also known as Rhodium(III) chloride, is a compound with the formula RhCl3. It refers to inorganic compounds where n varies from 0 to 3 in the formula RhCl3(H2O)n. Depending on the value of n, the material is either a dense brown solid or a soluble reddish salt . The soluble trihydrated (n = 3) salt is widely used to prepare compounds used in homogeneous catalysis .
Synthesis Analysis
Rhodium trichloride can be synthesized by chemical reduction of an aqueous solution of rhodium trichloride with different aliphatic alcohols in the presence of polyvinylpyrrolidone (PVP) as the stabilizing agent . The choice of the reducing agent and reduction conditions enabled to obtain Rh(0) colloids showing various mean nanoparticle diameters and different nanoparticle morphologies .Molecular Structure Analysis
The molecular formula of Rhodium trichloride is Cl3Rh . The anhydrous rhodium chloride is a dense red-brown solid. According to X-ray crystallography, it crystallizes in the motif seen also for YCl3 and AlCl3. The metal centers are octahedral, and the halides are doubly bridging .Chemical Reactions Analysis
Rhodium trichloride acts as a catalyst for conjugate reduction of cinnamaldehydes followed by cross-coupling with arylboronic acids . It also plays a role in the direct conversion of methane to acetic acid .Physical And Chemical Properties Analysis
Rhodium trichloride is a dark red solid that is deliquescent . It has a density of 5.38 g/cm3, a melting point of approximately 450 °C, and a boiling point of 717 °C . It is insoluble in water but soluble in hydroxide and cyanide solutions, and also soluble in aqua regia .科学的研究の応用
1. Catalysis in Suzuki–Miyaura Reaction and Hydrogenation of Benzene
- Application Summary: Rhodium trichloride is used to prepare Rhodium (0) nanoparticles, which are then used as catalysts in the Suzuki–Miyaura coupling reaction of phenylboronic acid with bromobenzaldehyde, and in the hydrogenation of benzene to cyclohexane .
- Methods of Application: Rhodium colloids are prepared by chemical reduction of an aqueous solution of rhodium trichloride with different aliphatic alcohols (from methanol to pentanol) in the presence of polyvinylpyrrolidone (PVP) as the stabilizing agent . The choice of the reducing agent and reduction conditions enabled to obtain Rh (0) colloids showing various mean nanoparticle diameters (ranging from 3.8 to 6.0 nm) and different nanoparticle morphologies .
- Results/Outcomes: The most active Rh/PVP catalyst, prepared using ethanol as the reducing agent, have also been applied in hydrogenation of benzene to cyclohexane, showing very high activity in this process .
2. Reaction with P-functionalized calix4resorcinols
- Application Summary: Rhodium trichloride reacts with calix4resorcinols that are modified with various types of phosphorus-containing groups .
- Methods of Application: The reaction of rhodium trichloride with P-functionalized calix4resorcinols is carried out in various media such as ethanol, ethanol-formate medium and acetone under an inert atmosphere .
- Results/Outcomes: Neutral complexes were isolated in the solid form, and the solvent molecules were shown to be actively involved into the formation of the final reaction products .
3. Isomerization of Alkenes
- Application Summary: Rhodium trichloride is used as a catalyst for the isomerization of alkenes .
- Methods of Application: The specific methods of application can vary depending on the specific alkene and the desired isomer. Generally, the alkene is treated with a solution of rhodium trichloride under suitable conditions to promote isomerization .
- Results/Outcomes: The outcome of the reaction is the isomerization of the alkene, which can be useful in various synthetic applications .
4. Reduction of Aromatic Rings
- Application Summary: Rhodium trichloride is used as a catalyst for the reduction of aromatic rings .
- Methods of Application: The specific methods of application can vary depending on the specific aromatic compound and the desired reduced product. Generally, the aromatic compound is treated with a solution of rhodium trichloride and a suitable reducing agent under appropriate conditions .
- Results/Outcomes: The outcome of the reaction is the reduction of the aromatic ring, which can be useful in various synthetic applications .
5. Oxidation of Alkenes
- Application Summary: Rhodium trichloride is used as a catalyst for the oxidation of alkenes .
- Methods of Application: The specific methods of application can vary depending on the specific alkene and the desired oxidized product. Generally, the alkene is treated with a solution of rhodium trichloride and a suitable oxidizing agent under appropriate conditions .
- Results/Outcomes: The outcome of the reaction is the oxidation of the alkene, which can be useful in various synthetic applications .
6. Hydration of Acetylene
- Application Summary: Rhodium trichloride is used as a catalyst for the hydration of acetylene .
- Methods of Application: The specific methods of application can vary depending on the specific conditions. Generally, acetylene is treated with a solution of rhodium trichloride and water under suitable conditions to promote hydration .
- Results/Outcomes: The outcome of the reaction is the hydration of acetylene, which can be useful in various synthetic applications .
Safety And Hazards
Rhodium trichloride is harmful if swallowed and causes serious eye damage . It is suspected of causing genetic defects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used and all safety precautions should be read and understood .
将来の方向性
The global market for Rhodium, which includes Rhodium trichloride, is projected to reach a revised size of US$5.6 Billion by 2030 . Rhodium is increasingly being used in the jewelry sector and in new technologies like electric vehicles . The requirement for rhodium used in catalytic converters for cars is rising due to various government regulations being implemented in different nations to reduce carbon emissions .
特性
IUPAC Name |
trichlororhodium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Rh/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONJTKJMTWTJCT-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Rh](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3Rh | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044497 | |
| Record name | Rhodium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red solid; Insoluble in water; [Merck Index] Red-brown hygroscopic solid with an acidic odor; [Alfa Aesar MSDS] | |
| Record name | Rhodium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17099 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Rhodium trichloride | |
CAS RN |
10049-07-7 | |
| Record name | Rhodium trichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10049-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhodium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010049077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rhodium trichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.138 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R,2S,3S,4S)-3-cyano-1-methyl-2-(3-oxobutyl)-4-propan-2-ylcyclohexyl] acetate](/img/structure/B162866.png)



![2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B162880.png)







